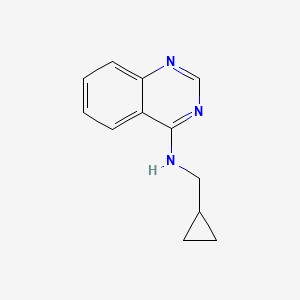

N-(cyclopropylmethyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-4-11-10(3-1)12(15-8-14-11)13-7-9-5-6-9/h1-4,8-9H,5-7H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKQBBGQJDMOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(cyclopropylmethyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family, characterized by a bicyclic structure featuring a benzene ring fused to a pyrimidine ring. It has a cyclopropylmethyl group attached to the nitrogen atom at the fourth position of the quinazoline ring. Quinazoline derivatives are known for various biological activities, including potential therapeutic applications in medicine and agriculture.

Scientific Research Applications

N-(cyclopropylmethyl)quinazolin-4-amine has applications across various fields, especially in cancer research and drug development due to its ability to inhibit key signaling pathways. Quinazoline derivatives have demonstrated a wide range of pharmacological properties. The diverse applications of N-(cyclopropylmethyl)quinazolin-4-amine are related to its specific substitution pattern on the quinazoline ring, which gives it distinct chemical and biological properties compared to other derivatives.

Quinazoline Derivatives in Biological Activities

Quinazoline derivatives possess a wide array of biological activities, making them important in new drug development because they display neuron protective, anti-bacterial, and anti-cancer properties . Many drugs containing 4-aminoquinazoline structures have exhibited antitumor activity through various mechanisms, with 4-aminoquinazolines showing good antitumor activity by inhibiting PI3Kα .

Synthesis of Quinazoline Derivatives

The synthesis of N-(cyclopropylmethyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with cyclopropylmethylamine. One method involves reacting 2-aryl-4chloro-quinazolines with 2-amino-3-nitropyridine to yield 2-aryl-N-(3-nitropyridin-2-yl)quinazolin-4amine derivatives . The C4-(Cl) position allows for Sonogashira cross-coupling with ethynylpyridine to yield 2-aryl-4(ethynylpyridine)quinazoline derivatives . Isatoic anhydride is also widely used in syntheses of 2-substituted quinazolinones by condensation with amines .

Table of Quinazoline Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-chloroquinazoline | Lacks cyclopropylmethyl group | Parent compound without additional substituents |

| N-(cyclopropylmethyl)-1-methylpiperidin-4-amine | Contains piperidine instead of quinazoline | Different core structure but similar substituent |

| N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide | Incorporates morpholine moiety | Distinct core structure with different applications |

Case Studies

- NF-κB Inhibition: Alkylthiourea quinazoline derivatives have been developed to selectively inhibit the activation of NF-κB in macrophage-like THP-1 cells .

- PI3Kα Inhibition: 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized to verify their PI3Kα inhibitory activities and antitumor effects .

- Antiproliferative activities: 4-substituted and 2-substituted-vinyl quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against lung and breast cancer cells .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Quinazolin-4-amine derivatives are structurally diverse, with variations primarily in the substituents at the 4-amino position and modifications to the quinazoline core. Below is a detailed comparison of N-(cyclopropylmethyl)quinazolin-4-amine with key analogues:

Key Observations :

- Synthetic Efficiency : The cyclopropylmethyl derivative (5b) exhibits superior yield (91.2%) compared to fluorobenzyl (77.8%) and methoxybenzyl (77.0%) analogues, suggesting favorable reactivity of cyclopropylmethylamine in nucleophilic substitutions .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 5c) increase lipophilicity, while electron-donating groups (e.g., methoxy in 5a) improve aqueous solubility .

Structural Modifications on the Quinazoline Core

- Halogenation : Introduction of iodine at C6 (as in 5b) facilitates further functionalization via cross-coupling reactions, whereas chlorine at C7 () may enhance electrophilic interactions in target binding .

- Planarity and Stacking : Derivatives like N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine () exhibit planar quinazoline rings with π-π stacking and intramolecular hydrogen bonds, influencing crystallinity and solubility .

Preparation Methods

Reaction with 6-Iodoquinazolin-4-amine

A key intermediate in this route is 6-iodo-N-(cyclopropylmethyl)quinazolin-4-amine (5b ), synthesized via the reaction of 6-iodoquinazolin-4-amine with cyclopropylmethylamine. The procedure involves dissolving the quinazoline derivative and amine in a mixture of 1,4-dioxane and water (4:1 v/v) under argon, followed by the addition of potassium carbonate (K₂CO₃) and a palladium catalyst (Pd(dppf)Cl₂). The reaction proceeds at 100°C for 4–6 hours, yielding 5b with a 77% efficiency after purification via silica column chromatography.

Critical Parameters:

-

Solvent System : A 4:1 ratio of 1,4-dioxane to water optimizes solubility and reaction kinetics.

-

Catalyst : Pd(dppf)Cl₂ facilitates Suzuki–Miyaura cross-coupling, critical for introducing the cyclopropylmethyl group.

-

Temperature : Maintaining 100°C ensures complete conversion without side-product formation.

Alternative Substrates and Optimization

Substituting the iodo group with other halogens (e.g., bromo or chloro) reduces reactivity, necessitating harsher conditions. For example, 6-bromoquinazolin-4-amine requires elevated temperatures (120°C) and extended reaction times (8–12 hours), yielding ≤60% product.

Condensation of Anthranilamide with Cyclopropylmethyl Aldehyde

A second route involves the condensation of anthranilamide with cyclopropylmethyl aldehyde, followed by cyclization to form the quinazoline core. This method, adapted from the synthesis of analogous compounds, employs iodine as a cyclization agent in ethanol under reflux.

Reaction Mechanism and Conditions

The process begins with the formation of a Schiff base between anthranilamide and cyclopropylmethyl aldehyde. Subsequent iodine-mediated cyclization generates the quinazolin-4-one intermediate, which undergoes amination with cyclopropylmethylamine.

Example Protocol:

Limitations and Modifications

While efficient, this method requires precise stoichiometry to avoid over-iodination. Substituting iodine with milder oxidants (e.g., H₂O₂) reduces side reactions but lowers yields to ~50%.

Chlorination-Amination Sequential Approach

A third strategy involves the chlorination of quinazolin-4-one followed by nucleophilic substitution with cyclopropylmethylamine. This two-step process is advantageous for scalability.

Stepwise Synthesis

Yield Comparison:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | POCl₃, DMF | 80°C, 3 h | 92% |

| Amination | Cyclopropylmethylamine, THF | RT, 12 h | 68% |

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Q & A

Q. Table 1: Representative Synthesis Data

| Precursor | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 6-Iodo-quinazolin-4-amine | Pd(OAc)₂/Xantphos/Cs₂CO₃ | 71.2 | >98% |

Basic: How is N-(cyclopropylmethyl)quinazolin-4-amine characterized spectroscopically?

Methodological Answer:

Critical characterization techniques include:

- NMR : NMR (DMSO-d₆): δ 8.65 (s, 1H, quinazoline-H), 3.95 (m, 2H, CH₂), 1.45 (m, 1H, cyclopropane-H) .

- HRMS : Exact mass confirmed via high-resolution ESI-MS (e.g., calculated for C₁₅H₁₅N₄: 291.1; observed: 291.1 [M+H]⁺) .

- FT-IR : Peaks at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch) .

Advanced: What structural features of N-(cyclopropylmethyl)quinazolin-4-amine enhance its PI3Kα inhibitory activity?

Methodological Answer:

The cyclopropylmethyl group improves binding affinity by:

- Steric Effects : The rigid cyclopropane ring optimizes hydrophobic interactions with PI3Kα’s ATP-binding pocket.

- Electron Density : The methylene linker enhances electron donation to the quinazoline core, stabilizing π-π stacking with Phe-930 in PI3Kα .

Comparison : Substitution with bulkier groups (e.g., 4-fluorobenzyl) reduces activity due to steric clashes, while smaller groups (e.g., methyl) lack optimal hydrophobic contact .

Q. Table 2: Substituent Impact on PI3Kα IC₅₀

| Substituent | IC₅₀ (nM) | Relative Activity |

|---|---|---|

| Cyclopropylmethyl | 12.3 | 1.0x |

| 4-Fluorobenzyl | 45.7 | 0.27x |

| Methyl | 89.4 | 0.14x |

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or ATP concentrations in kinase assays.

- Solubility Issues : Poor aqueous solubility may lead to underestimation of potency. Use DMSO stocks ≤0.1% to avoid solvent interference .

- Metabolic Stability : Differences in microsomal stability assays (e.g., human vs. rat liver microsomes) affect IC₅₀ values. Validate with parallel artificial membrane permeability assays (PAMPA) .

Advanced: What computational strategies predict N-(cyclopropylmethyl)quinazolin-4-amine’s binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PI3Kα crystal structure (PDB: 4L23). The cyclopropylmethyl group occupies a hydrophobic cleft near Val-851 .

- 3D-QSAR : CoMFA/CoMSIA models reveal that steric bulk at the 4-position correlates with activity (q² = 0.62, r² = 0.89) .

- MD Simulations : 100-ns simulations in explicit solvent confirm stable hydrogen bonding with Asp-964 .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Stable at RT for 6 months in airtight, light-protected containers. Degradation occurs under high humidity (>80%) or acidic conditions (pH < 5) .

- Storage : -20°C in anhydrous DMSO or desiccated powder. Avoid freeze-thaw cycles .

Advanced: How does the compound’s pharmacokinetic profile influence in vivo studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.